2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to quinones, while reduction can produce aromatic amines.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt has diverse applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can affect various biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the compound’s application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar structures but different substituents.
Other azo dyes: Compounds with one or more azo groups linked to aromatic rings.
Properties
CAS No. |
63589-11-7 |
---|---|
Molecular Formula |
C28H15N9Na2O16S2 |
Molecular Weight |
843.6 g/mol |
IUPAC Name |
disodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-4,6-dinitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H17N9O16S2.2Na/c38-21-11-22(39)18(31-33-26-20(37(46)47)7-15(36(44)45)8-23(26)40)10-17(21)30-32-19-9-16(54(48,49)50)5-12-6-24(55(51,52)53)27(28(41)25(12)19)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
KVDISYDHJLSSCE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)O)N=NC5=C(C=C(C=C5O)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.